![molecular formula C25H20N2 B10980637 1-benzyl-2-(naphthalen-1-ylmethyl)-1H-benzimidazole](/img/structure/B10980637.png)
1-benzyl-2-(naphthalen-1-ylmethyl)-1H-benzimidazole
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Overview
Description
1-BENZYL-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE is a complex organic compound with the molecular formula C25H20N2. This compound is part of the benzimidazole family, known for its diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZYL-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE typically involves the condensation of N-benzylethane-1,2-diamine with 1-naphthaldehyde, followed by oxidation of the resulting cyclic aminal . The reaction conditions often include the use of oxidizing agents such as N-bromosuccinimide (NBS) in an organic solvent like o-xylene under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 1-BENZYL-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The benzimidazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: N-bromosuccinimide (NBS) in organic solvents.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the benzimidazole ring .
Scientific Research Applications
1-BENZYL-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-BENZYL-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 1-BENZYL-2-(BUTYL(1-NAPHTHOYL)AMINO)-1-AZONIABICYCLO(2.2.2)OCTANE BROMIDE
- 1-(2-(4-METHYLPHENYL)-2-OXOETHYL)-4-AZA-1-AZONIABICYCLO(2.2.2)OCTANE BROMIDE
- 1-(2-OXO-2-PHENYLETHYL)-4-AZA-1-AZONIABICYCLO(2.2.2)OCTANE BROMIDE
Uniqueness: 1-BENZYL-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H20N2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-benzyl-2-(naphthalen-1-ylmethyl)benzimidazole |
InChI |
InChI=1S/C25H20N2/c1-2-9-19(10-3-1)18-27-24-16-7-6-15-23(24)26-25(27)17-21-13-8-12-20-11-4-5-14-22(20)21/h1-16H,17-18H2 |
InChI Key |
IITGKGWZWGRXRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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